6-(4H-1,2,4-Triazol-4-yl)nicotinic acid

Overview

Description

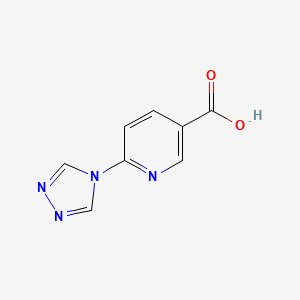

6-(4H-1,2,4-Triazol-4-yl)nicotinic acid is a chemical compound with the CAS Number: 924865-07-6 . It has a molecular weight of 190.16 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6N4O2/c13-8(14)6-1-2-7(9-3-6)12-4-10-11-5-12/h1-5H,(H,13,14) . This indicates that the compound has a molecular formula of C8H6N4O2 . For a detailed molecular structure analysis, it would be best to refer to specific peer-reviewed papers or technical documents related to this compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 190.16 . The compound’s InChI code is 1S/C8H6N4O2/c13-8(14)6-1-2-7(9-3-6)12-4-10-11-5-12/h1-5H,(H,13,14) . For a detailed physical and chemical properties analysis, it would be best to refer to specific peer-reviewed papers or technical documents related to this compound.Scientific Research Applications

Cross-Coupling Reactions

6-(4H-1,2,4-Triazol-4-yl)nicotinic acid plays a critical role in selective cross-coupling reactions. It serves as a directing group in cross-coupling reactions of dihalo heterocycles, like 2,6-dichloronicotinic acid and 2,5-dibromo-1,2,4-triazole derivatives. This leads to the production of selectively substituted nicotinic acids and triazoles, underlining its importance in synthetic organic chemistry (Houpis et al., 2010).

Luminescence Sensing

A three-dimensional europium-based metal-organic framework synthesized with this compound demonstrates potential as a dual sensor for the phosphate anion and Fe3+ ion in aqueous media. The compound's sensitivity and selectivity in sensing are pivotal for its applications in environmental monitoring and biochemical assays (Rao & Mandal, 2018).

Coordination in Metal-Organic Frameworks (MOFs)

This compound is significant in the construction of diverse Metal-Organic Frameworks (MOFs). Its coordination modes and active sites influence the assembly of MOFs, impacting their structure and functional properties. These MOFs have applications in gas storage, separation, and catalysis (Yan et al., 2017).

Synthesis of Antimicrobial Agents

The compound contributes to the synthesis of antimicrobial agents. Through various reaction sequences, derivatives of this compound exhibit antimicrobial properties, which are crucial in pharmaceutical research and drug development (Panda & Jain, 2013).

Catalysis in N-Arylation Reactions

In catalysis, this compound based catalysts significantly enhance the efficiency of N-arylation reactions. This highlights its potential in facilitating various organic transformations, crucial for developing pharmaceuticals and fine chemicals (Liu et al., 2010).

Mechanism of Action

Mode of Action

Based on its structural similarity to other triazole compounds, it may interact with its targets through hydrogen bonding .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Environmental factors can include pH, temperature, and the presence of other molecules, all of which can impact a compound’s effectiveness.

Biochemical Analysis

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

It is known that the compound interacts with various enzymes and cofactors .

Transport and Distribution

It is known that the compound interacts with various transporters and binding proteins .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles .

Properties

IUPAC Name |

6-(1,2,4-triazol-4-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-7(9-3-6)12-4-10-11-5-12/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIKCPUHGCYKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)N2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587973 | |

| Record name | 6-(4H-1,2,4-Triazol-4-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924865-07-6 | |

| Record name | 6-(4H-1,2,4-Triazol-4-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]-](/img/structure/B3058821.png)

![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-](/img/structure/B3058826.png)